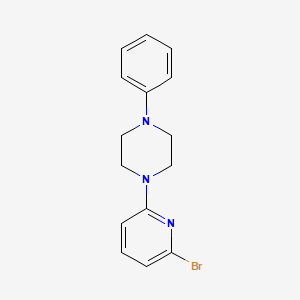
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), which is a large group of natural products. THIQ and its analogs, including the trifluoro derivative, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach involves a visible-light-driven, thiolate-catalysed carboxylation of azine C (sp2)–H bonds using CO2 .Molecular Structure Analysis
The molecular structure of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is similar to that of other tetrahydroisoquinoline derivatives, with the addition of three fluorine atoms at positions 5, 6, and 7 .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives, including the trifluoro derivative, can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also undergo catalytic carboxylation with CO2, a sustainable and economic strategy to produce valuable carboxylic acids .Scientific Research Applications
Synthesis and Functionalization : Research has shown that 1,2,3,4-tetrahydroisoquinolines can be synthesized from enamino ketones and further functionalized. For example, Tietze, Schimpf, and Wichmann (1992) demonstrated the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their transformation into methoxycarbonyl derivatives (Tietze, Schimpf, & Wichmann, 1992).
Catalytic Cyclization : Palladium-catalyzed cyclization of 1-methylene-1,2,3,4-tetrahydroisoquinolines can be used for constructing functionalized heterocyclic rings, as shown by Bombrun and Sageot (1997) (Bombrun & Sageot, 1997).
Inhibitory Potency and Selectivity : Grunewald et al. (2006) found that fluorinated 1,2,3,4-tetrahydroisoquinolines can be potent inhibitors with selectivity influenced by their fluorination degree, useful in biochemical contexts (Grunewald et al., 2006).
Regioselective Fluorination : Research by Hou, Higashiya, and Fuchigami (1997) demonstrated effective regioselective fluorination of isoquinoline derivatives (Hou, Higashiya, & Fuchigami, 1997).
Chemical Interactions : Gurskaya, Selivanova, and Shteingarts (2012) explored the interactions of polyfluorinated quinolines with sodium and potassium amides (Gurskaya, Selivanova, & Shteingarts, 2012).
Stereoselective Synthesis : Bravo et al. (1998) synthesized enantiomerically pure tetrahydroisoquinoline alkaloids, showing the importance of stereoselectivity in chemical synthesis (Bravo et al., 1998).
Quantum-Topological Studies : Bagryanskaya et al. (2008) conducted X-ray and quantum-topological studies of partially fluorinated quinoline crystals, highlighting the significance of intermolecular interactions (Bagryanskaya et al., 2008).
Catalysis in Synthesis : Chandrasekhar et al. (2009) used tris(pentafluorophenyl)borane as a catalyst for synthesizing various derivatives, including tetrahydroisoquinoline derivatives (Chandrasekhar, Khatun, Rajesh, & Raji Reddy, 2009).
Future Directions
The future directions in the research of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in treating various diseases .
Mechanism of Action
Target of Action
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are known to be important structural motifs of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
Thiqs are known to undergo reactions involving the isomerization of an iminium intermediate . This process could potentially influence the interaction of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline with its targets.
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Given the known biological activities of thiq derivatives, it can be inferred that this compound may have significant effects on cellular processes related to neuroinflammation and other neurological disorders .
properties
IUPAC Name |
5,6,7-trifluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h3,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGXIRCRZNHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1399916.png)
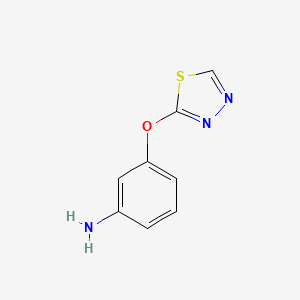
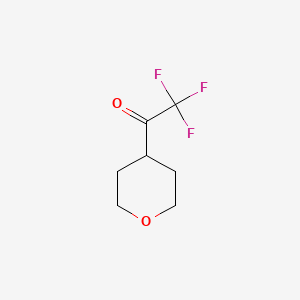
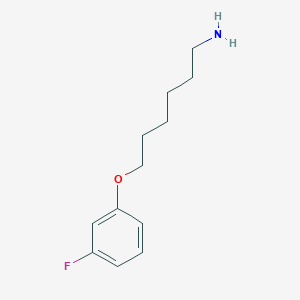

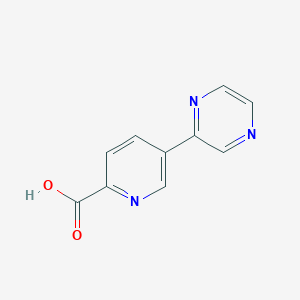
![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)

![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)



